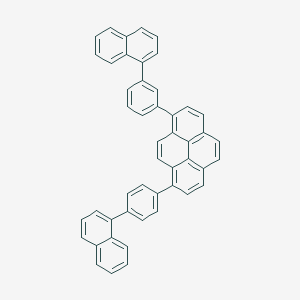
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that features a pyrene core substituted with naphthyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with naphthyl and phenyl boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用机制
The mechanism of action of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is largely dependent on its application. In organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated aromatic structure, which allows for efficient charge transfer .
相似化合物的比较
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPVs.
1-(4-Fluoro-phenyl)-3-naphthalen-1-yl-urea:
Uniqueness
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.
属性
分子式 |
C48H30 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC 名称 |
1-(3-naphthalen-1-ylphenyl)-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C48H30/c1-3-14-39-31(8-1)10-6-16-41(39)33-18-20-34(21-19-33)43-26-24-35-22-23-36-25-27-44(46-29-28-45(43)47(35)48(36)46)38-13-5-12-37(30-38)42-17-7-11-32-9-2-4-15-40(32)42/h1-30H |
InChI 键 |
CZJMWTPOLPTHFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
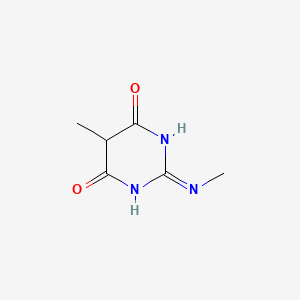
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
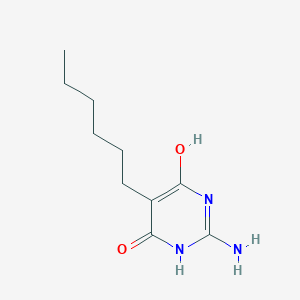
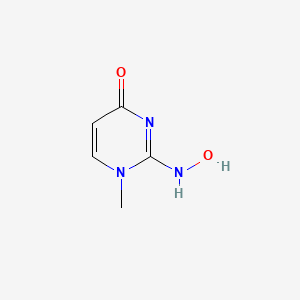
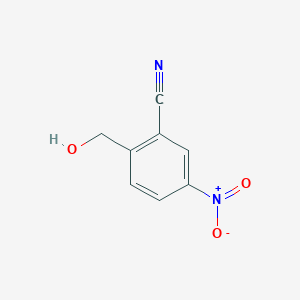
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

